molecular formula C4H7NO4 B13325446 N-Formyl-DL-serine

N-Formyl-DL-serine

Cat. No.: B13325446
M. Wt: 133.10 g/mol
InChI Key: UAROCWWNIPLGMK-UHFFFAOYSA-N
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Description

N-Formyl-DL-serine is a derivative of the amino acid serine, where the amino group is formylated. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The formyl group attached to the serine molecule can influence its reactivity and interactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-DL-serine can be synthesized through the formylation of DL-serine. One common method involves the reaction of DL-serine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out at elevated temperatures to ensure complete formylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Formyl-DL-serine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: this compound can be converted to N-carboxyl-DL-serine.

    Reduction: The reduction of this compound can yield N-hydroxymethyl-DL-serine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Formyl-DL-serine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its role in protein folding and stability, as well as its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Formyl-DL-serine involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. These interactions can affect protein folding, enzyme activity, and other biological processes.

Comparison with Similar Compounds

    N-Formyl-L-serine: Similar in structure but differs in the chirality of the serine molecule.

    N-Formyl-D-serine: Another stereoisomer with different biological properties.

    N-Formylmethionine: Used in protein synthesis initiation in bacteria.

Uniqueness: N-Formyl-DL-serine is unique due to its racemic mixture, which can exhibit different reactivity and interactions compared to its enantiomers. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

2-formamido-3-hydroxypropanoic acid

InChI

InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9)

InChI Key

UAROCWWNIPLGMK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC=O)O

Origin of Product

United States

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